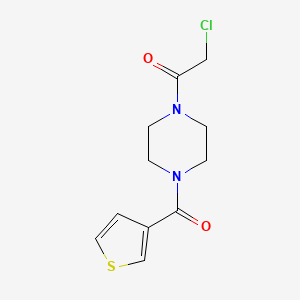

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S/c12-7-10(15)13-2-4-14(5-3-13)11(16)9-1-6-17-8-9/h1,6,8H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXNFGOPSRRQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of 1-(thiophene-3-carbonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted piperazines, sulfoxides, sulfones, and alcohols .

Scientific Research Applications

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring and piperazine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

- Structure : Piperazine ring substituted with a phenyl group instead of thiophene-3-carbonyl.

- Key Differences :

- Electronic Effects : The phenyl group is electron-neutral, while the thiophene-3-carbonyl introduces electron-withdrawing properties via the carbonyl group.

- Biological Implications : Phenyl derivatives often exhibit affinity for serotonin and dopamine receptors, whereas thiophene-containing compounds may target enzymes like tyrosinase or kinases .

- Synthesis : Similar to the target compound but uses phenylpiperazine instead of thiophene-carbonyl-piperazine .

2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone (8a)

2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone

- Structure: Piperazine linked to a chloroquinoline moiety.

- Key Differences: Bulk and Planarity: Quinoline’s planar structure facilitates π-π stacking, unlike the smaller thiophene system. Cytotoxicity: Quinoline derivatives show potent activity against cancer cell lines (e.g., MCF-7, PC3), suggesting the target compound’s bioactivity may depend on substituent size and electronic properties .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

- Structure : Piperazine attached to a pyrimidinylphenyl group.

- Key Differences :

Structural and Functional Analysis Table

Research Findings and Implications

- Electronic Effects : The thiophene-3-carbonyl group’s electron-withdrawing nature may reduce piperazine’s basicity compared to phenyl or hydroxyphenyl analogs, altering receptor binding kinetics.

- Solubility : Hydroxyphenyl derivatives (e.g., 8a) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound may require formulation enhancements for bioavailability .

- Biological Targets: Thiophene-containing compounds are under investigation for enzyme inhibition (e.g., tyrosinase in ), while quinoline and pyrimidine derivatives target cancer pathways .

Biological Activity

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and incorporates a chloroacetyl group, a thiophene ring, and a piperazine moiety. The synthesis typically involves the reaction of 1-(thiophene-3-carbonyl)piperazine with chloroacetyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at low temperatures to control the reaction's exothermic nature.

The biological activity of 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities. The structural components contribute to the compound's binding affinity and specificity for its targets.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone exhibit antimicrobial properties. Studies have shown that related piperazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Antitumor Activity

Compounds containing thiophene rings have demonstrated significant antitumor activity. For instance, derivatives have shown efficacy against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The presence of electron-donating groups in related structures has been correlated with enhanced cytotoxic effects .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 18 | Human breast cancer cells |

| Compound B | 5 | Jurkat cells |

| Compound C | <10 | HT29 cells |

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways associated with inflammation, although further research is needed to elucidate the exact mechanisms involved .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on piperazine derivatives found that certain modifications led to enhanced anticancer properties against human breast cancer cells, highlighting the potential of thiophene-containing compounds in oncology .

- Inhibition of Enzymatic Activity : Research has shown that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is significant for developing novel cancer therapies targeting DNA repair pathways .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiophene ring significantly influence biological activity. For example, the presence of halogen atoms has been linked to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A representative procedure involves reacting chloroacetyl chloride with a piperazine derivative (e.g., 4-(thiophene-3-carbonyl)piperazine) in dichloromethane (DCM) at 0–25°C. The reaction is monitored by TLC, and the product is isolated via alkaline aqueous workup (10% NaHCO₃), followed by solvent evaporation and recrystallization . Stoichiometric control (1:1 molar ratio of piperazine to chloroacetyl chloride) minimizes side reactions like diacylation.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify protons and carbons in the piperazine, thiophene, and carbonyl groups. For example, the chloroacetyl group shows a singlet at δ ~4.05 ppm (CH₂Cl), and piperazine protons appear as multiplets between δ 2.5–3.8 ppm .

- X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the thiophene and piperazine rings .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 313.05 for C₁₁H₁₂ClN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance electrophilicity of chloroacetyl chloride. Avoid DMF due to potential side reactions with piperazine .

- Temperature control : Maintain 0°C during reagent mixing to suppress hydrolysis of chloroacetyl chloride. Gradual warming to 25°C ensures complete reaction .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations). For example, anomalous shifts in the thiophene ring protons may arise from π-stacking interactions, which can be confirmed via X-ray crystallography .

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can detect conformational flexibility in the piperazine ring, which may explain splitting patterns .

Q. What computational strategies are suitable for predicting the compound’s biological activity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. The thiophene-3-carbonyl group may form hydrogen bonds with active-site residues (e.g., Tyr95 in 5-HT₂A) .

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values for the chloro group) with bioactivity data from analogs to prioritize synthetic targets .

Q. What is the role of the piperazine-thiophene motif in modulating pharmacological activity?

- Methodological Answer :

- Structural analogs : Replace the thiophene-3-carbonyl group with furan or pyridine derivatives to assess selectivity. For example, thiophene’s sulfur atom enhances lipophilicity, improving blood-brain barrier penetration compared to furan .

- Metabolic stability : Incubate the compound with liver microsomes to evaluate oxidative degradation of the piperazine ring. LC-MS/MS tracks metabolites like N-oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.